Xanthocycline
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Overview
Description
Xanthocycline is a member of the anthracycline family, which are compounds known for their potent anticancer properties. These compounds are characterized by a tetracyclic structure with an anthraquinone backbone connected to a sugar moiety by a glycosidic linkage . This compound, specifically, has been studied for its potential reduced cardiotoxicity compared to other anthracyclines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthocycline involves the condensation-cyclization reactions of 2-methylchromone-3-carboxylate with cyclohexanones . This reaction leads to the formation of the this compound skeleton. The process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Xanthocycline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to a hydroquinone, impacting the compound’s electron transport properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive quinone derivatives, while reduction can produce hydroquinone derivatives with different biological activities.
Scientific Research Applications
Xanthocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of anthracyclines and their derivatives.
Biology: Investigated for its interactions with cellular components, such as DNA and proteins.
Mechanism of Action
The mechanism of action of xanthocycline involves its intercalation into DNA, which inhibits the activity of topoisomerases . This leads to the halting of DNA replication and transcription, ultimately causing cell death. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline used extensively in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemias and lymphomas.
Epirubicin: A derivative of doxorubicin with a slightly different structure, leading to different pharmacokinetic properties.
Idarubicin: Another anthracycline with a modified structure to reduce cardiotoxicity.
Uniqueness of Xanthocycline: this compound is unique in its potential to offer reduced cardiotoxicity while maintaining potent anticancer properties . This makes it a promising candidate for further research and development in the field of oncology.
Properties
CAS No. |
13040-98-7 |
---|---|
Molecular Formula |
C29H39ClN8O8 |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C29H38N8O8.ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);1H/t14-,15-,20-,28+,29-;/m0./s1 |
InChI Key |
BTGFEDVEKZEFQK-SOQZIHGPSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |
Origin of Product |
United States |
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